molecular formula C22H19ClN2O5S B3591568 N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

Cat. No.: B3591568
M. Wt: 458.9 g/mol
InChI Key: MHSNJQUVMAHJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-1,3-benzodioxol-5-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .


Chemical Reactions Analysis

Benzamides and their derivatives can undergo various chemical reactions, including reactions related to their amide groups and interactions with different reagents. They also have the potential for undergoing oxidation or reduction.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzodioxol ring, the sulfonyl group, and the amide group in this compound would likely influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamide derivatives have been found to have antimicrobial activity, and their mechanism of action often involves inhibiting the synthesis of certain proteins in bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety information before working with a new compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied for potential use in pharmaceuticals .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-31(27,28)25(13-16-4-2-3-5-19(16)23)18-9-6-15(7-10-18)22(26)24-17-8-11-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNJQUVMAHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.